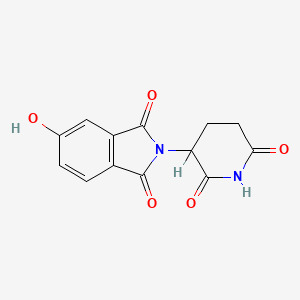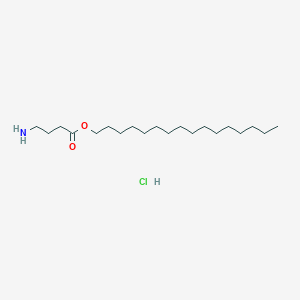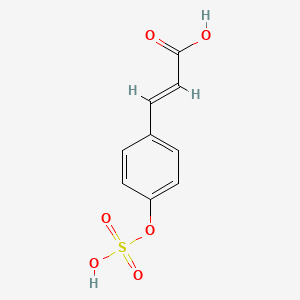
dTDP-L-dihydrostreptose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-L-dihydrostreptose is a dTDP-sugar having dihydrostreptose as the sugar component. It is a conjugate acid of a dTDP-L-dihydrostreptose(2-).
Applications De Recherche Scientifique
Enzymatic Role in Streptomyces griseus
dTDP-L-dihydrostreptose's synthesis from dTDP-6-deoxy-D-xylo-4-hexosulose in Streptomyces griseus involves two enzymes: dTDP-4-keto-L-rhamnose-3,5-epimerase and a NADPH-dependent dTDP-dihydrostreptose synthase. These enzymes are crucial in the biosynthetic pathway, as demonstrated by their separation on a Sephadex G-100 column (Wahl, Matern, & Grisebach, 1975).
Streptomycin Biosynthesis
In the biosynthesis of streptomycin, dTDP-L-dihydrostreptose plays a pivotal role. It is involved in the formation of streptomycin as a precursor, with specific enzymes like dTDP-dihydrostreptose synthase showing activity parallel to the production of streptomycin (Kniep & Grisebach, 1980).
Role in Nucleotide-Linked Deoxysugar Synthesis
dTMP and sucrose are key starting materials in an enzyme module system that produces dTDP-activated sugar nucleotides, including dTDP-L-dihydrostreptose. This system, involving enzymes like RmlB (4,6-dehydratase), RmlC (3,5-epimerase), and RmlD (4-ketoreductase), demonstrates the vital role of dTDP-L-dihydrostreptose in the synthesis of important deoxyhexoses used in the study of microbial producers of antibiotic and antitumor agents (Elling, Rupprath, Günther, Römer, Verseck, Weingarten, Dräger, Kirschning, & Piepersberg, 2005).
Impact on Pathogenic Bacteria
The biosynthesis of dTDP-L-rhamnose, involving dTDP-L-dihydrostreptose, is critical for the viability and virulence of pathogenic bacteria. The inhibition of dTDP-L-rhamnose biosynthesis, directly impacting the formation of dTDP-L-dihydrostreptose, affects the growth of such bacteria and is being explored as a potential target for new antibiotic classes (van der Beek, Zorzoli, Çanak, Chapman, Meyer, Boons, Dorfmueller, & van Sorge, 2018).
Structural and Mechanistic Insights
The enzyme dTDP-D-glucose 4,6-dehydratase, crucial in the synthesis of dTDP-L-dihydrostreptose, has been structurally analyzed to understand its catalytic mechanism. This provides insight into the dehydration process, crucial for the formation of dTDP-L-dihydrostreptose (Allard, Cleland, & Holden, 2004).
Propriétés
Nom du produit |
dTDP-L-dihydrostreptose |
|---|---|
Formule moléculaire |
C16H26N2O15P2 |
Poids moléculaire |
548.33 g/mol |
Nom IUPAC |
[(3R,4S,5S)-3,4-dihydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O15P2/c1-7-4-18(15(23)17-13(7)22)11-3-9(20)10(31-11)5-29-34(25,26)33-35(27,28)32-14-12(21)16(24,6-19)8(2)30-14/h4,8-12,14,19-21,24H,3,5-6H2,1-2H3,(H,25,26)(H,27,28)(H,17,22,23)/t8-,9-,10+,11+,12-,14?,16+/m0/s1 |
Clé InChI |
LOULRGSWJAXPFN-RJJWCKLQSA-N |
SMILES isomérique |
C[C@H]1[C@@]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)(CO)O |
SMILES |
CC1C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)(CO)O |
SMILES canonique |
CC1C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)(CO)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




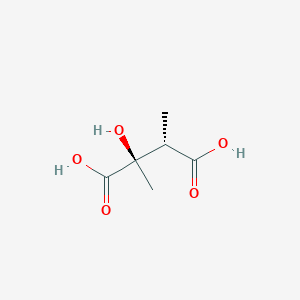
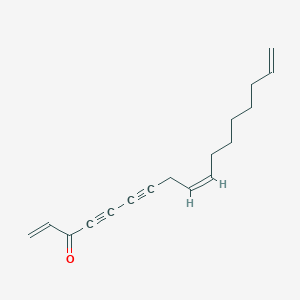

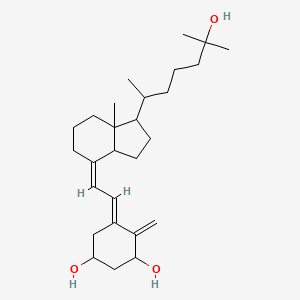
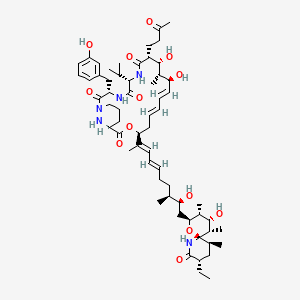


![{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1239142.png)
![Thiophene-2-carboxylic acid 4-[(Z)-2-cyano-2-(6-methyl-1H-benzoimidazol-2-yl)-vinyl]-phenyl ester](/img/structure/B1239143.png)
![1-[2-[5-(2-fluoroethyl)pyridin-2-yl]sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1239144.png)
